1-Methyl-1H-indol-4-OL

Catalog No.
S649661
CAS No.
7556-37-8
M.F
C9H9NO
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1H-indol-4-OL

CAS Number

7556-37-8

Product Name

1-Methyl-1H-indol-4-OL

IUPAC Name

1-methylindol-4-ol

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C9H9NO/c1-10-6-5-7-8(10)3-2-4-9(7)11/h2-6,11H,1H3

InChI Key

WSMJTXVQAZYLAV-UHFFFAOYSA-N

SMILES

CN1C=CC2=C1C=CC=C2O

Synonyms

4-hydroxy-1-methylindole

Canonical SMILES

CN1C=CC2=C1C=CC=C2O

1-Methyl-1H-indol-4-OL is an organic compound with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol. This compound features an indole structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring, with a methyl group and a hydroxyl group at the 1 and 4 positions, respectively. The compound is classified under the category of indole derivatives and has garnered attention due to its potential biological activities and applications in medicinal chemistry .

The mechanism of action of 1-Methyl-1H-indol-4-ol is not fully understood. Due to its structural similarity to bioactive molecules, research is underway to explore its potential interactions with biological targets [].

  • Limited data: Currently, there is limited publicly available information on the specific hazards associated with 1-Methyl-1H-indol-4-ol. As with any new compound, following safe laboratory practices when handling it is essential.

Please note:

  • The information provided is based on publicly available scientific research and may not be exhaustive.
  • Further research is necessary to fully understand the properties, applications, and safety profile of 1-Methyl-1H-indol-4-ol.
, including:

  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds or quinonoid structures.
  • Substitution Reactions: The indole nitrogen can participate in electrophilic substitution reactions, allowing for the introduction of different functional groups.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.

These reactions highlight the versatility of 1-Methyl-1H-indol-4-OL in synthetic organic chemistry .

Research indicates that 1-Methyl-1H-indol-4-OL exhibits various biological activities:

  • Antioxidant Properties: The compound has shown potential as an antioxidant, which may help in combating oxidative stress.
  • Antimicrobial Activity: Preliminary studies suggest that it possesses antimicrobial properties against certain bacterial strains.
  • Neuroprotective Effects: There is emerging evidence that it may have neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases .

Several synthetic routes have been explored for the preparation of 1-Methyl-1H-indol-4-OL:

  • Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form indole derivatives.
  • Methylation Reactions: Methylation of 1H-indole can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
  • Reduction Reactions: Reduction of corresponding indole derivatives can yield 1-Methyl-1H-indol-4-OL through selective reduction techniques .

1-Methyl-1H-indol-4-OL has several notable applications:

  • Pharmaceuticals: Due to its biological activities, it is being investigated for potential use in drug development, particularly in areas related to neuroprotection and antimicrobial treatments.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
  • Research Tool: Its unique structure makes it valuable for studying indole chemistry and its derivatives in various biological contexts .

Interaction studies involving 1-Methyl-1H-indol-4-OL focus on its binding affinity with various biological targets:

  • Enzyme Inhibition: Studies have looked into its potential as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding: Investigations into its interaction with neurotransmitter receptors suggest possible implications in modulating neural activity.

These studies are crucial for understanding how 1-Methyl-1H-indol-4-OL may exert its biological effects and inform future therapeutic applications .

Several compounds share structural similarities with 1-Methyl-1H-indol-4-OL. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-MethylindoleIndole derivativeLacks hydroxyl group; primarily studied for its psychoactive properties.
5-Ethoxy-1-methylindoleIndole derivativeContains an ethoxy group; known for different biological activities.
1-Methylindole-3-carboxylic acidIndole derivativeContains a carboxylic acid; studied for anti-inflammatory properties.

The uniqueness of 1-Methyl-1H-indol-4-OL lies in its specific substitution pattern, which may confer distinct biological properties compared to these similar compounds. Its hydroxyl group at the 4-position is particularly significant, influencing both its reactivity and biological interactions .

XLogP3

1.6

Wikipedia

1-Methyl-1H-indol-4-ol

Dates

Modify: 2023-08-15

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